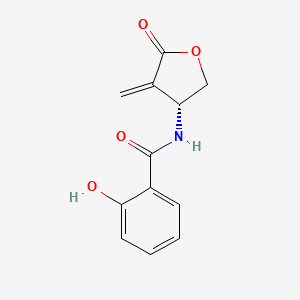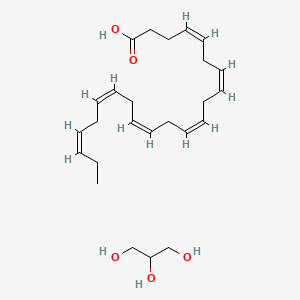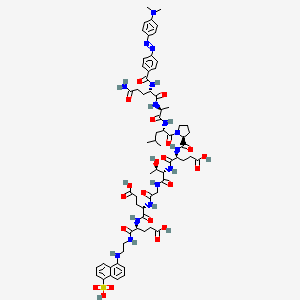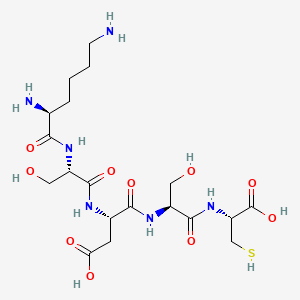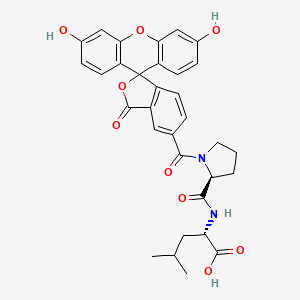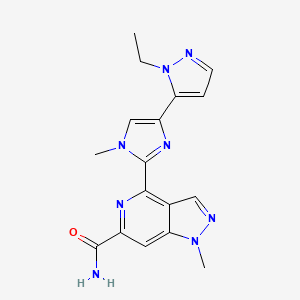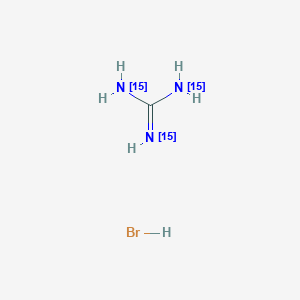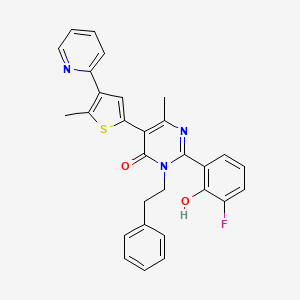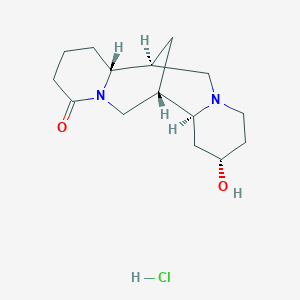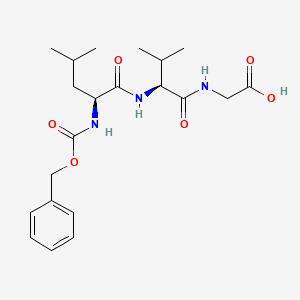
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic or enhance the biological activity of natural vasopressin, often with modifications to improve stability, potency, or selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield, purity, and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HATU or HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.
科学的研究の応用
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogs in cellular signaling and water homeostasis.
Medicine: Developing therapeutic agents for conditions like diabetes insipidus or septic shock.
Industry: Producing stable and potent peptide drugs for clinical use.
作用機序
The mechanism of action of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin involves binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding activates intracellular signaling pathways, leading to effects such as water reabsorption in the kidneys and vasoconstriction in blood vessels. The specific modifications in this analog may enhance its affinity, selectivity, or stability compared to natural vasopressin.
類似化合物との比較
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic activity.
Terlipressin: Another vasopressin analog used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is unique due to its specific amino acid modifications, which may confer improved stability, potency, or receptor selectivity. These modifications can make it more effective or suitable for certain therapeutic applications compared to other vasopressin analogs.
特性
分子式 |
C52H76N14O11S2 |
|---|---|
分子量 |
1137.4 g/mol |
IUPAC名 |
(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-aminoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
INVLKWYRRAYQNG-OAKHNGAUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



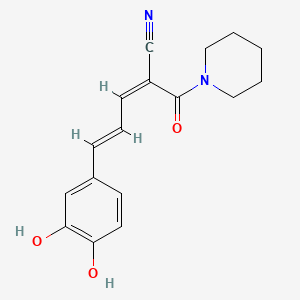
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
